molecular formula C17H14ClN3O2 B12037437 (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618092-02-7

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B12037437
CAS No.: 618092-02-7
M. Wt: 327.8 g/mol
InChI Key: NZBVXZIJBKQJGF-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a complex organic compound that features a pyrazole ring substituted with amino, methoxyphenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the methoxyphenyl and chlorophenyl substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The amino, methoxyphenyl, and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a methanone group.

    5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanone group.

    5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a carbohydrazide group instead of a methanone group.

Uniqueness

What sets (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

618092-02-7

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C17H14ClN3O2/c1-23-15-9-5-4-8-14(15)21-17(19)12(10-20-21)16(22)11-6-2-3-7-13(11)18/h2-10H,19H2,1H3

InChI Key

NZBVXZIJBKQJGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)C3=CC=CC=C3Cl)N

Origin of Product

United States

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